4-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)morpholine
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Overview
Description
4-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)morpholine is a complex organic compound with a unique structure that combines a quinoline moiety with a morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)morpholine typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated morpholine derivatives.
Scientific Research Applications
4-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the morpholine ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core and have similar biological activities.
Morpholine derivatives: These compounds share the morpholine ring and have various industrial and pharmaceutical applications.
Uniqueness
4-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)morpholine is unique due to its combination of a quinoline moiety and a morpholine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different scientific fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[8-[(3,5-dimethoxyphenyl)methoxy]quinolin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-25-18-12-16(13-19(14-18)26-2)15-28-20-5-3-4-17-6-7-21(23-22(17)20)24-8-10-27-11-9-24/h3-7,12-14H,8-11,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLMHKUOCDSMMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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